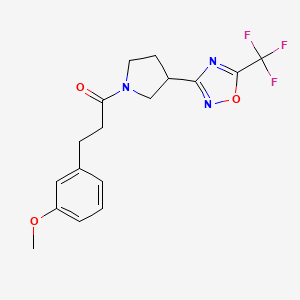

3-(3-Methoxyphenyl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Methoxyphenyl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H18F3N3O3 and its molecular weight is 369.344. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-(3-Methoxyphenyl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : A propanone backbone with substituents that include a methoxyphenyl group and a pyrrolidine moiety.

- Functional Groups : The presence of a trifluoromethyl group and an oxadiazole ring enhances its biological activity by influencing electronic properties and lipophilicity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial , anticancer , and anti-inflammatory effects. Below are detailed findings from studies that highlight its biological relevance.

Anticancer Activity

Several studies have reported the anticancer potential of derivatives related to the compound. The oxadiazole moiety is particularly noted for enhancing cytotoxicity against various cancer cell lines:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

- Efficacy : In vitro studies demonstrated that analogues of this compound showed IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), suggesting significant anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Spectrum of Activity : It exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Potential Mechanism : The antimicrobial effect is hypothesized to result from disruption of bacterial cell membrane integrity and inhibition of nucleic acid synthesis .

Anti-inflammatory Effects

Research has indicated that the compound may possess anti-inflammatory properties:

- Inflammatory Pathways : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, which could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives, including our compound, demonstrated significant cytotoxic effects in vitro. The study utilized multiple cancer cell lines and found that compounds with similar structural features exhibited enhanced activity due to increased lipophilicity and electron-withdrawing effects from the trifluoromethyl group .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that it had comparable efficacy to conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Data Summary

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent. The presence of the oxadiazole ring is known to enhance biological activity against various pathogens. Studies have shown that derivatives of oxadiazoles exhibit significant antibacterial and antifungal properties, suggesting that this compound could be further explored for developing new antibiotics or antifungal agents.

Anticancer Research

Research indicates that compounds with similar structures have shown promise in anticancer applications. The trifluoromethyl group is associated with increased potency in cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Neuropharmacology

The pyrrolidine moiety is often linked to neuroactive compounds. Investigations into the neuropharmacological effects of this compound could reveal its potential as a therapeutic agent for neurological disorders. Early-stage research suggests possible interactions with neurotransmitter systems, warranting further exploration into its efficacy as an anxiolytic or antidepressant.

Material Science

Due to its unique chemical structure, this compound may have applications in material science, particularly in the development of new polymers or coatings with specific properties such as thermal stability and chemical resistance. The incorporation of fluorinated groups can significantly alter the physical properties of materials.

Data Tables

The following table summarizes key properties and preliminary findings related to the applications of the compound:

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives containing the oxadiazole ring showed significant inhibition against resistant strains of bacteria, suggesting that modifications to this compound could yield effective new antibiotics.

- Cancer Cell Apoptosis : Research involving similar trifluoromethyl-containing compounds revealed mechanisms of action that led to increased apoptosis rates in specific cancer cell lines, indicating a pathway for further investigation into this compound's anticancer properties.

Analyse Des Réactions Chimiques

Key Reaction:

For the target compound, the trifluoromethyl oxadiazole fragment likely originates from a precursor like 4 (hydrazide) reacting with trifluoroacetonitrile or a similar CF₃-containing nitrile under cyclization conditions .

Functionalization of the Pyrrolidine Ring

The pyrrolidine scaffold is introduced via nucleophilic substitution or coupling reactions.

Example Reaction:

| Step | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amide coupling | DCC/NHS, acetonitrile (0°C → RT, 12 h) | N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides (9a–j ) | 70–88% |

For the target molecule, the pyrrolidine’s secondary amine reacts with a propanoyl chloride derivative (e.g., 3-(3-methoxyphenyl)propanoyl chloride) under coupling conditions .

Propan-1-One Linker Assembly

The ketone linker is formed via Friedel-Crafts acylation or nucleophilic acyl substitution.

Example Reaction:

| Step | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acryloyl chloride, K₂CO₃, 100°C (10 h) | 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid derivatives (2a–c ) | 81–88% |

The 3-methoxyphenyl group is introduced via electrophilic substitution or Suzuki-Miyaura coupling .

Key Stability and Reactivity Insights

-

Trifluoromethyl Group Stability : The CF₃ group remains intact under acidic and basic conditions but may degrade under prolonged heating >150°C .

-

Oxadiazole Reactivity : Susceptible to nucleophilic attack at C5 under strong basic conditions, leading to ring-opening .

Synthetic Route Proposal

A plausible pathway for the target compound involves:

-

Oxadiazole Synthesis :

-

Pyrrolidine-Propanone Coupling :

Spectroscopic Validation

Critical characterization data aligns with analogous compounds:

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)-1-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O3/c1-25-13-4-2-3-11(9-13)5-6-14(24)23-8-7-12(10-23)15-21-16(26-22-15)17(18,19)20/h2-4,9,12H,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMIUCUSAQESIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.